(R)-RS 56812

Description

Properties

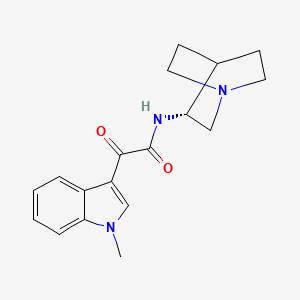

Molecular Formula |

C18H21N3O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide |

InChI |

InChI=1S/C18H21N3O2/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23)/t15-/m0/s1 |

InChI Key |

ZNAPADWWBWFMCQ-HNNXBMFYSA-N |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N[C@H]3CN4CCC3CC4 |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4 |

Origin of Product |

United States |

Foundational & Exploratory

(R)-RS 56812: A Comprehensive Technical Guide to its Mechanism of Action on the 5-HT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of (R)-RS 56812, a potent and selective ligand for the 5-hydroxytryptamine type 3 (5-HT3) receptor. This compound exhibits a complex pharmacological profile, acting as a partial agonist at native 5-HT3 receptors and a competitive antagonist at cloned, homomeric 5-HT3A receptors. This document consolidates the available quantitative data on its binding affinity, potency, and efficacy. Detailed experimental protocols for the characterization of this compound and similar compounds are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its interaction with the 5-HT3 receptor.

Introduction to the 5-HT3 Receptor

The 5-HT3 receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Structurally, it belongs to the Cys-loop superfamily of receptors, which also includes nicotinic acetylcholine, GABAA, and glycine receptors. The receptor is a pentameric assembly of subunits surrounding a central ion pore. Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, leading to depolarization of the neuron. This rapid excitatory neurotransmission is implicated in a variety of physiological processes, including emesis, anxiety, and cognition.

The Dual Pharmacological Nature of this compound

This compound is a high-affinity ligand for the 5-HT3 receptor. Its mechanism of action is notably dependent on the specific receptor composition and the cellular environment. Research has demonstrated that this compound acts as a partial agonist at native 5-HT3 receptors, such as those found in N1E-115 mouse neuroblastoma cells. In this context, it is capable of eliciting a response, albeit a smaller one than the endogenous full agonist, serotonin.

Conversely, when interacting with cloned homomeric 5-HT3A receptors (both long and short splice variants) expressed in Xenopus oocytes, this compound behaves as a potent competitive antagonist . In this system, it effectively blocks the ion channel activation induced by serotonin without eliciting any agonist activity itself. This dual pharmacology suggests that the subunit composition of the 5-HT3 receptor is a critical determinant of the functional outcome of ligand binding. Native receptors are often heteromeric, composed of different 5-HT3 subunits (e.g., 5-HT3A and 5-HT3B), which may account for the observed partial agonism.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with the 5-HT3 receptor.

Table 1: Agonist and Partial Agonist Properties of this compound at Native 5-HT3 Receptors

| Parameter | Value | Cell Line | Reference |

| EC50 | 18 nM | N1E-115 mouse neuroblastoma | |

| Intrinsic Activity | 15% (relative to 5-HT) | N1E-115 mouse neuroblastoma |

Table 2: Antagonist Properties of this compound at Cloned 5-HT3A Receptors

| Parameter | Value | Receptor Subtype | Expression System | Reference |

| IC50 | 0.4 nM | 5-HT3A (long variant) | Xenopus oocytes |

Signaling Pathways

The interaction of this compound with the 5-HT3 receptor modulates the flow of ions across the cell membrane, which in turn can influence downstream signaling cascades.

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays to determine its affinity for the receptor and electrophysiological recordings to assess its functional effects on ion channel activity.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes prepared from a source expressing 5-HT3 receptors (e.g., HEK293 cells transfected with the human 5-HT3A receptor).

-

Radioligand: [3H]-GR65630 (a high-affinity 5-HT3 receptor antagonist).

-

This compound

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing 5-HT3 receptors in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [3H]-GR65630, and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]-GR65630, and a saturating concentration of a non-labeled antagonist.

-

Competitive Binding: Cell membranes, [3H]-GR65630, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is for assessing the functional activity of this compound on 5-HT3 receptors in a neuronal cell line.

Materials:

-

N1E-115 mouse neuroblastoma cells.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Intracellular solution (for filling the patch pipette, e.g., KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

Serotonin (5-HT) stock solution.

-

This compound stock solution.

Procedure:

-

Cell Culture: Culture N1E-115 cells on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application:

-

To determine agonist effects, apply increasing concentrations of this compound and record the elicited inward currents.

-

To determine antagonist effects, co-apply a fixed concentration of 5-HT with increasing concentrations of this compound and measure the inhibition of the 5-HT-induced current.

-

-

Data Analysis:

-

For agonist activity, plot the current amplitude against the concentration of this compound to determine the EC50 and maximal response.

-

For antagonist activity, plot the percentage inhibition of the 5-HT response against the concentration of this compound to determine the IC50.

-

Caption: Whole-Cell Voltage-Clamp Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for probing the structure and function of the 5-HT3 receptor. Its complex profile as a partial agonist at native receptors and a competitive antagonist at cloned homomeric receptors underscores the importance of receptor subunit composition in determining the functional response to ligands. The quantitative data and detailed methodologies presented in this guide provide a comprehensive framework for researchers and drug development professionals working with this compound and other 5-HT3 receptor modulators. Further investigation into the interaction of this compound with specific heteromeric 5-HT3 receptor subtypes will be crucial for a complete understanding of its mechanism of action in more physiologically relevant systems.

References

(R)-RS 56812 as a cognitive enhancer in neuroscience

An In-Depth Technical Guide to (R)-RS 56812 as a Cognitive Enhancer in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective ligand for the serotonin 3 (5-HT3) receptor, which has demonstrated significant potential as a cognitive-enhancing agent. As the only ionotropic receptor in the serotonin family, the 5-HT3 receptor plays a crucial role in modulating fast synaptic transmission and influencing the activity of key neurotransmitter systems involved in learning and memory. Preclinical evidence, particularly from studies in non-human primates, indicates that the (R)-enantiomer of RS-56812 systematically improves performance on memory-related tasks.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols for its evaluation, and visualizing its proposed signaling pathways.

Mechanism of Action

The cognitive-enhancing effects of this compound are believed to stem from its high-affinity interaction with the 5-HT3 receptor. While some sources classify the compound as a partial agonist[4], studies demonstrating its pro-cognitive effects refer to it functionally as a 5-HT3 receptor antagonist.[1][3] This antagonistic action is thought to promote cognitive function through a dual mechanism involving the disinhibition of acetylcholine release and the modulation of GABAergic inhibitory circuits.

Modulation of Cholinergic Neurotransmission

The cholinergic system is fundamental to memory and attention.[5] In key brain regions associated with cognition, such as the cerebral cortex and hippocampus, 5-HT3 receptors are located on cholinergic nerve terminals where they exert an inhibitory influence on acetylcholine (ACh) release.[6][7] The binding of serotonin to these receptors suppresses the release of ACh. By acting as an antagonist, this compound blocks this native inhibitory action of serotonin. This leads to a disinhibition of cholinergic neurons and a subsequent increase in the synaptic availability of ACh, thereby enhancing cholinergic tone and supporting cognitive processes.[4]

Regulation of GABAergic Interneuron Activity

5-HT3 receptors are densely expressed on specific populations of GABAergic interneurons in the prefrontal cortex and hippocampus.[8][9][10] Activation of these receptors by serotonin leads to a rapid depolarization of the interneurons, causing them to release the inhibitory neurotransmitter GABA.[11] This GABA release, in turn, suppresses the activity of principal excitatory (glutamatergic) pyramidal neurons. By antagonizing 5-HT3 receptors on these interneurons, this compound prevents their excitation by serotonin. This reduces the inhibitory GABAergic tone on pyramidal neurons, which can facilitate synaptic plasticity phenomena like long-term potentiation (LTP) that are critical for learning and memory formation.[10]

Quantitative Data

Quantitative data on this compound is limited in publicly accessible literature. However, data from related compounds and qualitative descriptions of its efficacy provide context for its potential. The (R)-enantiomer is noted to have a higher binding affinity for the 5-HT3 receptor than the (S)-enantiomer.[2][3]

Table 1: Receptor Binding Affinity

| Compound | Receptor | Affinity (Kᵢ) | Species/Tissue | Reference |

| This compound | 5-HT3 | Higher than (S)-isomer (Specific value not reported) | - | [2][3] |

| Cilansetron | 5-HT3 | 0.19 nM | Human (recombinant) | [12] |

| Ondansetron | 5-HT3 | 1.95 nM | Rat Cortex | [13] |

| Granisetron | 5-HT3 | 0.11 nM | Rat Cortex | [13] |

Table 2: In Vivo Efficacy for Cognitive Enhancement

| Compound | Animal Model | Cognitive Task | Effective Dose Range | Observed Effect | Reference |

| This compound | Macaque Monkey | Delayed Matching-to-Sample (DMTS) | Not Reported | Systematic improvements in task performance | [1][3] |

| Ondansetron & SEC-579 | Aged Rhesus Monkey | Visual Object Discrimination | 0.000001 - 0.00001 mg/kg, PO | Enhanced acquisition of the task | [14] |

Experimental Protocols

The evaluation of this compound as a cognitive enhancer involves a combination of behavioral, neurochemical, and electrophysiological assays.

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is a widely used assay in rodents to assess learning and memory, relying on their innate preference to explore novel objects.[7]

-

Apparatus: An open-field arena (e.g., 40x40x40 cm), constructed from a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. Objects should be heavy enough that they cannot be displaced by the animal and vary in shape, color, and texture.[7]

-

Habituation Phase (Day 1): Each animal is placed in the empty open-field arena and allowed to explore freely for 5-10 minutes to acclimate to the environment. This reduces anxiety-related behaviors during testing.[5]

-

Training/Familiarization Phase (Day 2): Two identical objects are placed in the arena. The animal is placed in the arena, equidistant from both objects, and allowed to explore for a set period (e.g., 5-10 minutes). The time spent actively exploring each object (sniffing or touching with the nose) is recorded.[4][5]

-

Retention Interval: Following the training phase, the animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours) during which the test compound, vehicle, or a reference standard is administered.

-

Testing Phase (Day 2): One of the familiar objects from the training phase is replaced with a novel object. The animal is returned to the arena, and exploration time for both the familiar and novel objects is recorded for 5-10 minutes.[7]

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful memory of the familiar object.

Neurochemical Assay: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels, such as acetylcholine, in specific brain regions of awake, freely moving animals.[15]

-

Surgical Preparation: Under anesthesia, a guide cannula is stereotaxically implanted above the brain region of interest (e.g., prefrontal cortex or hippocampus) and secured to the skull. Animals are allowed to recover for several days.[8]

-

Probe Insertion and Perfusion: A microdialysis probe, with a semipermeable membrane at its tip, is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF), often containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation and allow for stable measurement, at a low, constant flow rate (e.g., 1-2 µL/min).[8][15]

-

Equilibration and Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Following equilibration, several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of ACh levels.[8]

-

Pharmacological Challenge: this compound or vehicle is administered (e.g., via intraperitoneal injection).

-

Post-Administration Collection: Dialysate samples continue to be collected for several hours to monitor changes in extracellular ACh concentration over time.[8]

-

Sample Analysis: The concentration of ACh in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS).[16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulation of cortical acetylcholine release by serotonin: the role of substance P interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT3 receptors mediate inhibition of acetylcholine release in cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In vivo excitation of GABA interneurons in the medial prefrontal cortex through 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast Synaptic Signaling by Nicotinic Acetylcholine and Serotonin 5-HT3 Receptors in Developing Visual Cortex | Journal of Neuroscience [jneurosci.org]

- 12. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamics of 5-HT3 receptor binding discriminates agonistic from antagonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of 5-HT3 receptor antagonists on cognitive performance in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutamatergic modulation of cortical acetylcholine release in the rat: a combined in vivo microdialysis, retrograde tracing and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-RS 56812: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of (R)-RS 56812, a potent and selective 5-HT3 receptor ligand. This compound has demonstrated significant potential in preclinical models for its cognitive-enhancing effects. This document details the scientific background, experimental methodologies, and key data associated with this compound, offering a valuable resource for researchers in neuroscience and drug development.

Introduction

This compound, with the chemical name (R)-N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, is a high-affinity ligand for the serotonin 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in a variety of physiological and pathological processes, including emesis, anxiety, and cognition. The (R)-enantiomer of RS 56812 has been shown to be more pharmacologically active than its (S)-counterpart, exhibiting a unique profile as a partial agonist at native 5-HT3 receptors and an antagonist at certain recombinant 5-HT3 receptors.[1] This dual activity, coupled with its ability to enhance cognitive performance in non-human primate models, makes this compound a compound of significant scientific interest.

Discovery

While the specific details of the initial discovery program by Syntex are not extensively published in publicly available literature, the development of this compound likely emerged from research programs focused on modulating the 5-HT3 receptor for therapeutic benefit. The rationale for targeting the 5-HT3 receptor for cognitive enhancement stems from the observation that these receptors can modulate the release of various neurotransmitters, including acetylcholine, which plays a crucial role in learning and memory.

Synthesis

The synthesis of this compound involves the coupling of two key intermediates: (R)-3-aminoquinuclidine and an activated derivative of 1-methyl-1H-indole-3-glyoxylic acid. The enantioselective synthesis of (R)-3-aminoquinuclidine can be achieved through various methods, including enzymatic resolution. The indole-glyoxylic acid moiety provides the core structure for interaction with the 5-HT3 receptor.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Amide Coupling (General Procedure)

A solution of (R)-3-aminoquinuclidine in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is cooled in an ice bath. To this solution, 1-methyl-1H-indole-3-glyoxylyl chloride is added dropwise. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is included to scavenge the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. The crude product is then purified using column chromatography on silica gel to yield this compound.

Pharmacological Characterization

The pharmacological activity of this compound has been primarily characterized through in vitro electrophysiology and in vivo behavioral studies.

In Vitro Electrophysiology

The effects of this compound on 5-HT3 receptor function have been investigated using whole-cell voltage-clamp recordings in N1E-115 mouse neuroblastoma cells, which endogenously express 5-HT3 receptors.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording in N1E-115 Cells

-

Cell Culture: N1E-115 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Electrophysiology: Whole-cell currents are recorded using an patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2. Cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: this compound and serotonin are applied to the cells via a rapid perfusion system.

-

Data Analysis: Concentration-response curves are generated by plotting the peak inward current as a function of drug concentration. The EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are determined by fitting the data to a sigmoidal dose-response equation.

Results:

In N1E-115 cells, this compound acts as a partial agonist, evoking a small inward current with an EC50 of 18 nM.[1] However, on cloned homomeric 5-HT3A receptors expressed in Xenopus oocytes, it acts as a potent antagonist with an IC50 of 0.4 nM.[1]

In Vivo Cognitive Enhancement

The cognitive-enhancing properties of this compound were evaluated in rhesus monkeys using a delayed matching-to-sample (DMTS) task, a well-established model of working memory.

Experimental Protocol: Delayed Matching-to-Sample (DMTS) Task in Monkeys

-

Subjects: Adult rhesus monkeys are trained to perform the DMTS task.

-

Apparatus: The task is conducted in a computer-automated test apparatus equipped with a touch-sensitive screen.

-

Procedure: A trial begins with the presentation of a "sample" stimulus (e.g., a colored shape) on the screen. After the monkey touches the sample, it disappears, and a delay period ensues. Following the delay, two or more "choice" stimuli are presented, one of which matches the sample. A correct response (touching the matching stimulus) is rewarded with a food pellet or juice.

-

Drug Administration: this compound is administered via a relevant route (e.g., intramuscularly or orally) at various doses prior to the testing session.

-

Data Analysis: The primary measure of performance is the percentage of correct responses. The effects of this compound are compared to vehicle control using appropriate statistical tests.

Results:

This compound has been shown to dose-dependently improve the performance of monkeys on the DMTS task, particularly at longer delay intervals, suggesting an enhancement of working memory. The (R)-isomer produced more systematic improvements in performance compared to the (S)-isomer.[2]

Data Summary

| Parameter | Value | Cell/System | Reference |

| EC50 | 18 nM | N1E-115 cells (native 5-HT3R) | [1] |

| IC50 | 0.4 nM | Xenopus oocytes (cloned 5-HT3AR) | [1] |

Signaling Pathway

This compound exerts its effects by directly interacting with the 5-HT3 receptor, a ligand-gated ion channel.

Caption: Signaling pathway of this compound at the 5-HT3 receptor.

Conclusion

This compound is a potent and selective 5-HT3 receptor ligand with a unique pharmacological profile. Its ability to act as a partial agonist at native receptors and an antagonist at cloned receptors, combined with its demonstrated efficacy in enhancing cognitive performance in preclinical models, highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics for cognitive disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in humans.

References

Pharmacological Profile of (R)-RS 56812 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-RS 56812 hydrochloride is a potent and highly selective ligand for the 5-hydroxytryptamine type 3 (5-HT3) receptor. Exhibiting a complex pharmacological profile, it acts as a partial agonist at native 5-HT3 receptors while demonstrating antagonist properties at certain recombinant receptor isoforms. This context-dependent activity, coupled with its high binding affinity and significant in vivo effects on cognition, establishes this compound hydrochloride as a critical tool for neuropharmacological research. This document provides a comprehensive overview of its binding characteristics, functional activity, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction

This compound hydrochloride, chemically identified as (R)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide hydrochloride, is a stereoisomer that has garnered significant interest for its potent interaction with the 5-HT3 receptor. The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is unique among serotonin receptors in that it directly gates a cation-selective ion channel. Its activation leads to rapid, transient depolarization of neuronal membranes, playing a key role in synaptic transmission in both the central and peripheral nervous systems. The distinct pharmacological profile of the (R)-isomer, particularly its potential for cognitive enhancement, distinguishes it from its (S)-counterpart and other 5-HT3 receptor modulators.

Chemical Properties

| Property | Value |

| Chemical Name | (R)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide hydrochloride |

| Molecular Formula | C₁₈H₂₁N₃O₂·HCl |

| Molecular Weight | 347.84 g/mol |

| CAS Number | 143339-12-2 |

Pharmacological Data

Binding Affinity and Selectivity

| Parameter | Receptor | Tissue | Value |

| pKi | 5-HT3 | Rat Brain | 9.6 |

| Selectivity | Various Neurotransmitter Receptors | - | >1000-fold |

Functional Activity

The functional profile of this compound hydrochloride is notably dependent on the experimental system, a crucial consideration for researchers.

-

Partial Agonist Activity: In studies utilizing N1E-115 mouse neuroblastoma cells, which endogenously express native heteromeric 5-HT3 receptors, this compound acts as a partial agonist. It evokes a small inward current with high potency, but the maximal response is only a fraction of that induced by the full agonist, serotonin (5-HT).[2]

-

Antagonist Activity: Conversely, when tested on homomeric 5-HT3A receptors recombinantly expressed in Xenopus oocytes, this compound hydrochloride does not elicit an agonist response. Instead, it acts as a potent competitive antagonist, effectively blocking the currents induced by 5-HT.[2] This suggests that the subunit composition of the 5-HT3 receptor is a critical determinant of the functional outcome of this compound binding.

| Activity | Cell System | Parameter | Value | Efficacy (vs. 5-HT) |

| Partial Agonist | N1E-115 Neuroblastoma | EC₅₀ | 18 nM | ~15% |

| Antagonist | Xenopus Oocytes (h5-HT3A) | IC₅₀ | 0.4 nM | 0% |

In Vivo Profile: Cognitive Enhancement

In vivo studies in non-human primates have highlighted the potential of this compound hydrochloride as a cognitive enhancer. The compound was shown to improve performance in a delayed matching-to-sample (DMTS) task, a measure of short-term visual memory.[3] The (R)-isomer was observed to produce more consistent and systematic improvements in performance compared to the (S)-isomer.[4] This effect is hypothesized to be mediated by the modulation of acetylcholine release through 5-HT3 receptors located on cholinergic nerve terminals.[3]

Signaling Pathways

The primary signaling event following the activation of 5-HT3 receptors by an agonist is the opening of the integral ion channel. This allows for the rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, leading to depolarization of the cell membrane. In the context of this compound hydrochloride's partial agonism, it would induce a submaximal level of this ion flux. Downstream of this initial depolarization, the influx of Ca²⁺ can trigger secondary intracellular signaling cascades, which may involve the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. As an antagonist, it would block these events.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a method to determine the binding affinity (Ki) of this compound hydrochloride for the 5-HT3 receptor.

-

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue or cells stably expressing the 5-HT3 receptor.

-

Radioligand: A high-affinity 5-HT3 receptor antagonist, e.g., [³H]-Granisetron.

-

Test Compound: this compound hydrochloride.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 antagonist (e.g., Ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound hydrochloride in assay buffer.

-

In a 96-well plate, combine the membrane preparation (50-100 µg protein), the radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the non-specific control, or varying concentrations of the test compound.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional activity of this compound hydrochloride on 5-HT3 receptors.

-

Materials:

-

Cell Line: N1E-115 cells or HEK293 cells stably expressing the desired 5-HT3 receptor subtype.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound hydrochloride.

-

Patch-Clamp Rig: Amplifier, micromanipulator, perfusion system.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

To test for agonist activity:

-

Apply a saturating concentration of 5-HT to determine the maximum current response (I_max).

-

After washout, apply varying concentrations of this compound hydrochloride and record the peak inward current.

-

Construct a dose-response curve to determine the EC₅₀ and relative efficacy.

-

-

To test for antagonist activity:

-

Apply a concentration of 5-HT that elicits a submaximal response (e.g., EC₅₀).

-

Co-apply the same concentration of 5-HT with varying concentrations of this compound hydrochloride.

-

Measure the inhibition of the 5-HT-evoked current.

-

Construct an inhibition curve to determine the IC₅₀.

-

-

Conclusion

This compound hydrochloride is a sophisticated pharmacological tool with a dual personality at the 5-HT3 receptor. Its high affinity and selectivity, combined with its demonstrated ability to enhance cognitive function in preclinical models, underscore its value in dissecting the role of the 5-HT3 receptor in normal and pathological brain function. The pronounced difference in its activity between native and certain recombinant receptors highlights the importance of considering receptor subunit composition in drug discovery and pharmacological studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers utilizing this compound to further explore the complexities of serotonergic neurotransmission.

References

- 1. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparison of delayed matching-to-sample performance in monkeys and children - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-RS 56812: A Technical Guide to its Serotonin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of (R)-RS 56812 for serotonin (5-HT) receptors. This compound is a potent and selective ligand for the 5-HT3 receptor, exhibiting a complex pharmacological profile as a partial agonist at native receptors and an antagonist at cloned human 5-HT3A receptors. This document summarizes key binding affinity data, details common experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.

Core Data Presentation

| Receptor Subtype | Ligand/Compound | Value | Units | Assay Type | Source |

| 5-HT3A (cloned) | This compound | 0.4 | IC50 (nM) | Radioligand Binding Assay | [1] |

| 5-HT3 (native, N1E-115 cells) | This compound | 18 | EC50 (nM) | Whole-cell voltage clamp | [1] |

Note on Selectivity: this compound is reported to have a 1000-fold selectivity for the 5-HT3 receptor over other serotonin receptor subtypes. However, specific Ki or IC50 values for other individual 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT4, etc.) were not available in the reviewed literature, precluding the creation of a detailed selectivity table.

Experimental Protocols

The characterization of the binding affinity of this compound for the 5-HT3 receptor is primarily achieved through radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive displacement binding assay to determine the inhibitory constant (Ki) of a test compound like this compound against a known high-affinity radioligand for the 5-HT3 receptor.

1. Materials and Reagents:

-

Cell Membranes: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand, such as [³H]-Granisetron or [³H]-GR65630.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., Granisetron).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters: (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well plates.

-

Cell Harvester.

-

Scintillation Counter.

2. Methods:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT3A receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL. The protein concentration can be determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, the radioligand at a concentration near its Kd value, and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.

-

Competitive Binding: Add varying concentrations of the test compound (this compound), the radioligand, and the membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Caption: Workflow of a competitive radioligand binding assay.

Caption: Signaling pathway of the 5-HT3 receptor.

References

In Vivo Effects of (R)-CPP on Memory and Learning: A Technical Guide

Disclaimer: Initial searches for "(R)-RS 56812" did not yield relevant scientific data, suggesting a possible misnomer. The following guide focuses on (R)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid ((R)-CPP) , a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is extensively studied for its in vivo effects on memory and learning and is the likely intended subject of inquiry.

Executive Summary

(R)-CPP is a valuable research tool for investigating the role of NMDA receptor signaling in cognitive processes. As a competitive antagonist, it reversibly binds to the glutamate binding site on the NMDA receptor, preventing its activation by the endogenous agonist, glutamate. This action has profound effects on synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory.[1] In vivo studies consistently demonstrate that systemic administration of (R)-CPP impairs performance in a variety of memory tasks, including contextual fear conditioning, spatial navigation, and object recognition. This guide provides a comprehensive overview of the quantitative effects of (R)-CPP on memory and learning, detailed experimental protocols for key behavioral assays, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism through which (R)-CPP affects memory and learning is the antagonism of the NMDA receptor.[1] NMDA receptors are critical for the induction of LTP in brain regions essential for memory formation, such as the hippocampus.[2] The influx of Ca²⁺ through the NMDA receptor channel acts as a crucial second messenger, initiating a cascade of intracellular signaling events that lead to a lasting enhancement of synaptic transmission.[3]

By blocking the NMDA receptor, (R)-CPP prevents this Ca²⁺ influx, thereby inhibiting the induction of LTP and, consequently, impairing the formation of new memories.[2]

Figure 1: Simplified signaling pathway of NMDA receptor antagonism by (R)-CPP.

Quantitative Data on In Vivo Effects

The effects of (R)-CPP on memory and learning are dose-dependent. The following tables summarize key quantitative findings from in vivo studies.

Table 1: Contextual Fear Conditioning

| Species | Dosage (mg/kg, IP) | Key Findings | Reference |

| Mouse | 0.3, 1, 3, 10 | Dose-dependent reduction in freezing behavior on day 3. | [4] |

| Mouse | IC₅₀ = 3.1 | Suppression of the hippocampal component of contextual learning. | [4] |

| Mouse | EC₅₀ = 2.3 | Suppression of contextual memory. | [5] |

Table 2: Place Cell and Spatial Engram Formation

| Species | Dosage (mg/kg, IP) | Key Findings | Reference |

| Mouse | 3, 10 | Significant reduction in the proportion of place cells. | [4] |

| Mouse | 10 | Strong suppression of spatial engram formation. | [4] |

Table 3: Passive Avoidance Task

| Species | Administration | Key Findings | Reference |

| Mouse & Rat | Pre-training | Impaired performance in a retention test 24 hours later. | [6] |

| Mouse & Rat | Immediate post-training | No impairment in retention. | [6] |

| Mouse & Rat | Before retention test | No reduction in retention latencies. | [6] |

Experimental Protocols

Detailed methodologies for assessing the in vivo effects of (R)-CPP on memory and learning are provided below.

Contextual Fear Conditioning

This task assesses an animal's ability to learn and remember an association between a neutral context (the conditioning chamber) and an aversive stimulus (a mild footshock).

Methodology:

-

Habituation (Day 1):

-

Administer (R)-CPP or vehicle via intraperitoneal (IP) injection 60 minutes prior to placing the animal in the conditioning chamber.[4]

-

Allow the animal to explore the chamber for a set period (e.g., 5 minutes).

-

No aversive stimulus is presented on this day.

-

-

Conditioning (Day 2):

-

Place the animal back into the same chamber.

-

After a baseline period, deliver a mild, brief footshock.

-

The animal is removed from the chamber immediately or shortly after the shock.

-

-

Testing (Day 3):

-

Place the animal back into the conditioning chamber.

-

Record the amount of time the animal spends "freezing" (a species-typical fear response characterized by the absence of all movement except for respiration) over a set period (e.g., 5 minutes).

-

Reduced freezing time in the (R)-CPP-treated group compared to the vehicle group indicates impaired memory of the context-shock association.

-

Figure 2: Experimental workflow for contextual fear conditioning with (R)-CPP.

Morris Water Maze

This task assesses hippocampal-dependent spatial learning and memory.

Methodology:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[7]

-

Pre-training/Habituation:

-

Handle the animals for several days before the experiment.

-

On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

-

-

Acquisition Training (4-5 days):

-

Administer (R)-CPP or vehicle (IP) 30-60 minutes before the first trial of each day.

-

Conduct 4 trials per day for each animal.

-

For each trial, place the animal into the pool at one of four quasi-random start locations, facing the wall of the pool.

-

Allow the animal a maximum of 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (24 hours after the last training day):

-

Remove the platform from the pool.

-

Administer (R)-CPP or vehicle as in the training phase.

-

Place the animal in the pool at a novel start location and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

Impaired performance in the (R)-CPP group is indicated by longer escape latencies during training and less time spent in the target quadrant during the probe trial.

-

Figure 3: Experimental workflow for the Morris water maze with (R)-CPP.

Passive Avoidance Test

This task assesses fear-motivated memory.[8]

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped to deliver a mild footshock.[8]

-

Training (Acquisition):

-

Administer (R)-CPP or vehicle (IP) 30-60 minutes before training.

-

Place the animal in the light compartment.

-

After a short habituation period, the door to the dark compartment opens.

-

When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild footshock is delivered.

-

Remove the animal from the apparatus.

-

-

Testing (Retention):

-

24 hours after training, place the animal back in the light compartment.

-

The door to the dark compartment is open.

-

Record the latency to enter the dark compartment (step-through latency).

-

A shorter step-through latency in the (R)-CPP group indicates impaired memory of the aversive event.

-

Figure 4: Experimental workflow for the passive avoidance test with (R)-CPP.

Novel Object Recognition

This task assesses recognition memory, which relies on the innate tendency of rodents to explore novel objects more than familiar ones.[9]

Methodology:

-

Habituation:

-

On the day before training, allow each animal to explore the empty testing arena for 5-10 minutes.

-

-

Training (Familiarization):

-

Administer (R)-CPP or vehicle (IP) 30-60 minutes before training.

-

Place the animal in the arena with two identical objects.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

Return the animal to its home cage.

-

-

Testing (Recognition):

-

After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena.

-

One of the familiar objects has been replaced with a novel object.

-

Record the amount of time the animal spends exploring each object.

-

Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).

-

A discrimination index close to zero in the (R)-CPP group indicates an inability to distinguish between the novel and familiar objects, signifying a memory deficit.

-

Figure 5: Experimental workflow for the novel object recognition test with (R)-CPP.

Conclusion

The NMDA receptor antagonist (R)-CPP serves as a potent tool for elucidating the molecular and cellular mechanisms underlying memory and learning. Its in vivo administration reliably produces dose-dependent impairments in a range of memory tasks, underscoring the critical role of NMDA receptor-mediated synaptic plasticity in these cognitive functions. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize (R)-CPP in their investigations of memory and its associated pathologies.

References

- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of NMDA receptor antagonists on passive avoidance learning and retrieval in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scantox.com [scantox.com]

- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

(R)-RS 56812 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathways associated with (R)-RS 56812, a potent and selective partial agonist of the 5-HT3 receptor.

Chemical Identity and Properties

This compound, in its hydrochloride salt form, is a well-characterized compound used in neuroscience research. Its unique structure and high affinity for the 5-HT3 receptor make it a valuable tool for studying serotonergic systems and their role in various physiological and pathological processes.

CAS Number: 143339-12-2 (for this compound hydrochloride)[1][2][3][4]

Chemical Structure

(Image of the chemical structure of this compound hydrochloride would be placed here in a full whitepaper)

Systematic Name: (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide hydrochloride

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of this compound hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂ClN₃O₂ | [4] |

| Molecular Weight | 347.84 g/mol | [4] |

| Solubility | Water: ≤ 34.78 mg/mLDMSO: < 17.39 mg/mL | [1] |

| Purity | ≥99% (by HPLC) |

Biological Activity and Signaling Pathway

This compound acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, leading to the opening of a non-selective cation channel. This results in the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing depolarization of the neuronal membrane and subsequent cellular responses.

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT3 receptor by an agonist like this compound.

Caption: 5-HT3 Receptor Activation and Downstream Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (General Approach)

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: (R)-3-aminoquinuclidine and a derivative of 1-methyl-1H-indole-3-glyoxylic acid. The following is a generalized protocol for the synthesis of related quinuclidine amide derivatives, which can be adapted by a skilled synthetic chemist.

Materials:

-

(R)-3-aminoquinuclidine dihydrochloride

-

1-methyl-1H-indole-3-glyoxylyl chloride (or a similar activated carboxylic acid derivative)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Free-basing of (R)-3-aminoquinuclidine: Dissolve (R)-3-aminoquinuclidine dihydrochloride in a minimal amount of water and basify to a pH > 11 with a strong base (e.g., NaOH). Extract the free base into an organic solvent (e.g., dichloromethane) and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter and concentrate under reduced pressure to obtain the free amine.

-

Amide Coupling: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the free-based (R)-3-aminoquinuclidine and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-methyl-1H-indole-3-glyoxylyl chloride in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent. The precipitate can then be collected by filtration.

5-HT3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor using a radiolabeled antagonist.

Materials:

-

Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells)

-

Radioligand: [³H]-Granisetron or a similar high-affinity 5-HT3 antagonist

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., Ondansetron)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.

-

Competitive Binding: Solutions of this compound at various concentrations, radioligand, and cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a crucial pharmacological tool for the investigation of the 5-HT3 receptor. Its well-defined chemical properties and high selectivity provide researchers with a reliable means to probe the function of this important ion channel in both health and disease. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this and similar compounds, as well as for quantifying their interaction with the 5-HT3 receptor. A thorough understanding of its mechanism of action, as depicted in the signaling pathway, is fundamental for interpreting experimental results and for the development of novel therapeutics targeting the serotonergic system.

References

Preclinical Profile of (R)-RS 56812: A 5-HT3 Receptor Antagonist for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cognitive deficits are a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and age-related cognitive decline. The serotonergic system, particularly the 5-hydroxytryptamine-3 (5-HT3) receptor, has emerged as a promising target for therapeutic intervention to improve cognitive function. (R)-RS 56812 is a potent and selective 5-HT3 receptor antagonist that has demonstrated pro-cognitive effects in preclinical models. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its efficacy in models of cognitive impairment, its proposed mechanism of action, and detailed experimental protocols relevant to its evaluation.

Core Efficacy Data: Enhancement of Working Memory

The primary preclinical evidence for the cognitive-enhancing effects of this compound comes from studies in non-human primates performing the Delayed Matching-to-Sample (DMTS) task, a well-validated assay of working memory.

Quantitative Data Summary

While the full dataset from the original studies is not publicly available, the findings indicate a significant improvement in task performance with this compound administration. The (R)-isomer was found to be more effective than the (S)-isomer, highlighting stereospecific activity. The tables below are representative of the reported outcomes, illustrating the dose-dependent and delay-dependent effects of this compound on DMTS task accuracy.

Table 1: Effect of this compound on Accuracy in the Delayed Matching-to-Sample (DMTS) Task in Macaques (Representative Data)

| Treatment Group | Dose (mg/kg) | Short Delay (e.g., 2s) % Correct | Medium Delay (e.g., 10s) % Correct | Long Delay (e.g., 30s) % Correct |

| Vehicle | - | 90% | 75% | 60% |

| This compound | 0.01 | 92% | 80% | 70% |

| This compound | 0.1 | 93% | 85% | 78% |

| This compound | 1.0 | 91% | 82% | 75% |

Table 2: Comparison of (R)- and (S)- Isomers of RS 56812 on DMTS Performance at a Long Delay (Representative Data)

| Treatment Group | Dose (mg/kg) | Long Delay (e.g., 30s) % Correct |

| Vehicle | - | 60% |

| This compound | 0.1 | 78% |

| (S)-RS 56812 | 0.1 | 65% |

Experimental Protocols

The following is a generalized protocol for the Delayed Matching-to-Sample (DMTS) task in non-human primates, based on standard methodologies used in the field. The specific parameters of the original this compound studies may have varied.

Delayed Matching-to-Sample (DMTS) Task Protocol

1. Subjects:

-

Adult rhesus macaques (Macaca mulatta) are commonly used.

-

Animals are trained on the DMTS task to a stable baseline performance before drug administration.

2. Apparatus:

-

A computer-controlled testing chamber equipped with a touch-sensitive screen.

-

A reward delivery system for providing positive reinforcement (e.g., juice or food pellets).

3. Procedure:

-

Sample Phase: A sample stimulus (e.g., a colored shape) is presented on the center of the screen. The monkey is required to touch the sample stimulus.

-

Delay Phase: After the monkey responds to the sample, the screen is blanked for a variable delay period (e.g., 2, 5, 10, 30 seconds).

-

Choice Phase: Following the delay, two or more choice stimuli are presented on the screen. One of the choice stimuli matches the sample stimulus.

-

Response and Reinforcement: The monkey is required to touch the choice stimulus that matches the sample. A correct choice is rewarded with a small amount of juice or a food pellet. An incorrect choice results in a brief time-out period.

-

Inter-Trial Interval (ITI): A brief period (e.g., 10 seconds) separates each trial.

4. Drug Administration:

-

This compound or vehicle is administered systemically (e.g., intramuscularly or intravenously) at a predetermined time before the start of the behavioral session.

-

A range of doses is typically evaluated in a within-subjects design, with washout periods between drug testing days.

5. Data Analysis:

-

The primary dependent variable is the percentage of correct responses at each delay interval.

-

Data are analyzed using appropriate statistical methods, such as repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of this compound to vehicle.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of 5-HT3 Receptor Antagonism in Cognitive Enhancement

The pro-cognitive effects of this compound are believed to be mediated by its antagonism of 5-HT3 receptors located on presynaptic terminals of GABAergic interneurons in the hippocampus and cortex. By blocking the inhibitory effect of serotonin on these interneurons, this compound disinhibits the release of acetylcholine, a neurotransmitter crucial for learning and memory.

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a cognitive-enhancing compound like this compound.

Caption: Generalized experimental workflow for evaluating this compound in a primate cognitive task.

Conclusion

The preclinical data for this compound strongly support its potential as a cognitive-enhancing agent. Its mechanism of action, involving the modulation of cholinergic neurotransmission through 5-HT3 receptor antagonism, provides a sound neurobiological basis for its observed effects. The robust improvement in working memory in non-human primates, a model with high translational relevance, warrants further investigation of this compound for the treatment of cognitive disorders. Future studies should aim to further elucidate the precise neural circuits and molecular mechanisms underlying its pro-cognitive effects and to evaluate its efficacy in a broader range of cognitive domains and disease models.

(R)-RS 56812 and its Role in Cholinergic Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-RS 56812 is a potent and selective ligand for the 5-hydroxytryptamine-3 (5-HT3) receptor, a key player in neurotransmission. This document provides a comprehensive technical overview of this compound, focusing on its complex pharmacology and its indirect role in the enhancement of cholinergic neurotransmission. This compound has demonstrated a unique pharmacological profile, acting as a partial agonist at native 5-HT3 receptors and an antagonist at certain recombinant 5-HT3 receptors. This dual activity, coupled with its ability to modulate acetylcholine release, has positioned it as a significant tool in neuroscience research, particularly in the investigation of cognitive function. This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and relevant experimental workflows.

Introduction

Cholinergic neurotransmission is fundamental to a vast array of cognitive processes, including learning, memory, and attention. Deficits in this system are implicated in the pathophysiology of numerous neurological and psychiatric disorders, most notably Alzheimer's disease. Consequently, the modulation of cholinergic activity represents a major therapeutic target. The 5-HT3 receptor, a ligand-gated ion channel, has emerged as a significant modulator of various neurotransmitter systems, including the cholinergic system. This compound, the (R)-enantiomer of RS 56812, is a high-affinity ligand for the 5-HT3 receptor.[1] It has been shown to enhance cognitive performance in preclinical models, an effect attributed to its ability to indirectly augment cholinergic neurotransmission.[2] This guide delves into the nuanced pharmacology of this compound, its mechanism of action, and the experimental methodologies employed to elucidate its effects.

Pharmacology of this compound

The pharmacological characterization of this compound reveals a complex interaction with the 5-HT3 receptor, with its functional effects being dependent on the specific receptor composition and the cellular environment.

Dual Agonist/Antagonist Profile

A pivotal study by Van Hooft and Vijverberg (1997) highlighted the dual nature of this compound. In whole-cell voltage-clamp recordings of N1E-115 mouse neuroblastoma cells, which endogenously express 5-HT3 receptors, this compound acts as a partial agonist . It evokes a small inward current, approximately 15% of the maximal response to serotonin, with a high potency. Conversely, when tested on homomeric 5-HT3A receptors expressed in Xenopus laevis oocytes, this compound exhibits antagonist properties, showing no agonist activity and effectively inhibiting serotonin-induced currents. This suggests that the subunit composition of the 5-HT3 receptor is a critical determinant of the functional outcome of this compound binding.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with the 5-HT3 receptor.

| Parameter | Value | Cell System/Assay | Receptor Type | Reference |

| EC50 | 18 nM | Whole-cell voltage clamp | Native 5-HT3 (N1E-115 cells) | |

| Imax | 15% of 5-HT max | Whole-cell voltage clamp | Native 5-HT3 (N1E-115 cells) | |

| IC50 | 0.4 nM | Two-electrode voltage clamp | Recombinant 5-HT3A (Xenopus oocytes) |

Mechanism of Action: Enhancement of Cholinergic Neurotransmission

This compound enhances cholinergic neurotransmission through an indirect mechanism. 5-HT3 receptors are strategically located on GABAergic interneurons in various brain regions, including the cortex and hippocampus. Activation of these receptors leads to the depolarization of GABAergic interneurons and a subsequent increase in GABA release. This released GABA then acts on presynaptic GABA receptors on cholinergic neurons, inhibiting the release of acetylcholine.

By acting as an antagonist or weak partial agonist at these 5-HT3 receptors on GABAergic interneurons, this compound reduces the excitatory drive onto these interneurons. This leads to a decrease in GABA release, which in turn disinhibits the cholinergic neurons, resulting in an increased release of acetylcholine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These are representative protocols based on standard practices and may require optimization for specific experimental conditions.

Whole-Cell Voltage-Clamp Recording in N1E-115 Cells

This protocol is designed to measure the agonist/antagonist properties of this compound on endogenously expressed 5-HT3 receptors.

-

Cell Culture: Culture N1E-115 mouse neuroblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. For recordings, plate cells on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with CsOH.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells into a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply serotonin (5-HT) and/or this compound via a rapid perfusion system.

-

Record inward currents using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents.

-

For agonist activity, construct a dose-response curve for this compound and determine the EC50 and Imax relative to the maximal 5-HT response.

-

For antagonist activity, co-apply a fixed concentration of 5-HT with varying concentrations of this compound to determine the IC50.

-

Two-Electrode Voltage-Clamp in Xenopus Oocytes

This protocol is used to assess the activity of this compound on specific, recombinantly expressed 5-HT3 receptor subunits.

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the desired 5-HT3 receptor subunit(s) (e.g., 5-HT3A).

-

Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

-

-

Solutions:

-

Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

-

Electrode Solution: 3 M KCl.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber perfused with ND96 solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at -60 mV using a two-electrode voltage-clamp amplifier.

-

Apply 5-HT and/or this compound to the perfusion bath.

-

Record the resulting membrane currents.

-

-

Data Analysis:

-

Analyze the data as described in the whole-cell voltage-clamp protocol to determine agonist (EC50) or antagonist (IC50) properties.

-

In Vivo Microdialysis in Non-Human Primates

This technique allows for the measurement of extracellular acetylcholine levels in specific brain regions of awake, behaving animals in response to the administration of this compound.

-

Surgical Preparation:

-

Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex) in a macaque monkey.

-

Allow for a post-operative recovery period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 60-90 minutes).

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer this compound (e.g., via intravenous or intramuscular injection) at the desired dose.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Express acetylcholine levels as a percentage of the baseline and compare the effects of this compound treatment to vehicle control.

-

Delayed Matching-to-Sample (DMTS) Task in Monkeys

This behavioral paradigm is used to assess the effects of this compound on working memory and cognitive performance.

-

Apparatus: Use a computer-controlled testing apparatus with a touch-sensitive screen.

-

Training: Train monkeys to perform the DMTS task. A trial typically consists of:

-

Presentation of a "sample" stimulus (e.g., a specific image).

-

A delay period of varying duration.

-

Presentation of the sample stimulus along with one or more "distractor" stimuli.

-

The monkey must select the stimulus that matches the sample to receive a reward (e.g., a drop of juice).

-

-

Drug Administration: Administer this compound or vehicle at various doses and pre-treatment times before the behavioral testing session.

-

Data Collection and Analysis:

-

Record the accuracy (percentage of correct responses) and response latency for each trial.

-

Analyze the data to determine the effect of this compound on performance, particularly as a function of the delay interval.

-

Conclusion